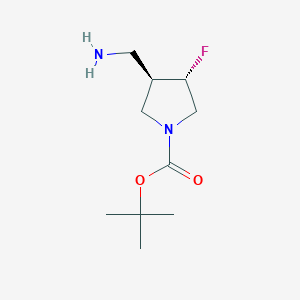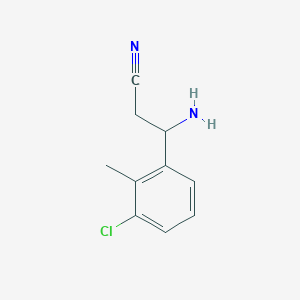
3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol . This compound is characterized by the presence of an amino group, a chloro-substituted methylphenyl group, and a nitrile group attached to a propane backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile typically involves the reaction of 3-chloro-2-methylbenzaldehyde with a suitable amine and a nitrile source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile can be compared with similar compounds such as:
3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile: This compound has a similar structure but with the chloro and methyl groups in different positions.
3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile: Another similar compound with a different substitution pattern on the phenyl ring.
These similar compounds may exhibit different chemical and biological properties due to the variations in their structures, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C10H11ClN2 |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
3-amino-3-(3-chloro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3 |
Clé InChI |
KKUMWOWBNUYRBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)C(CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


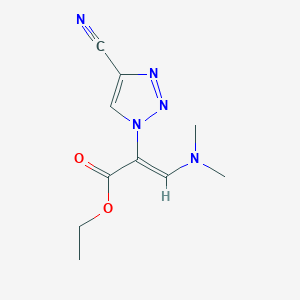
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)
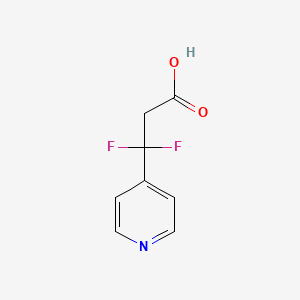
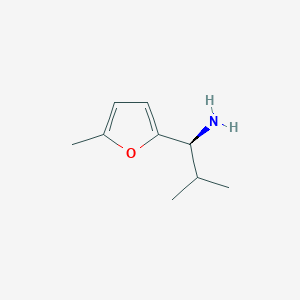
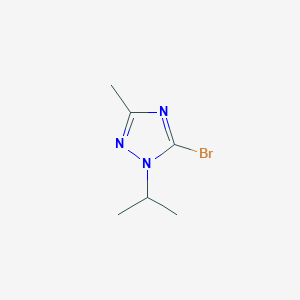
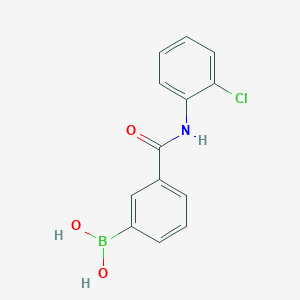
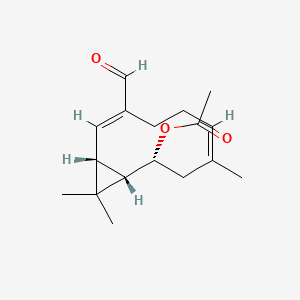
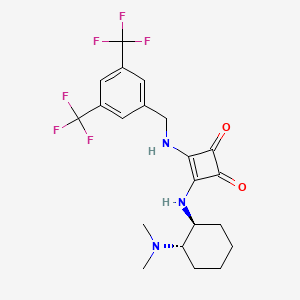

![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)
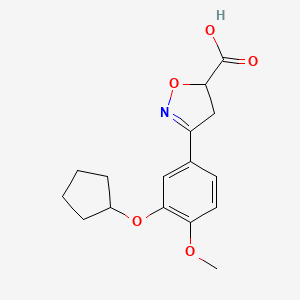
![5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238454.png)
